molecular formula C19H25F2NO B11528371 N,N-dicyclohexyl-3,4-difluorobenzamide

N,N-dicyclohexyl-3,4-difluorobenzamide

Cat. No.: B11528371
M. Wt: 321.4 g/mol
InChI Key: PZICTBORLSSQPJ-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-3,4-difluorobenzamide is a benzamide derivative characterized by a 3,4-difluorinated benzene ring substituted with two N-cyclohexyl groups. Benzamides with fluorinated aromatic rings and bulky N-substituents are often explored for their pharmacokinetic and pharmacodynamic profiles, particularly in medicinal chemistry and agrochemical applications .

Properties

Molecular Formula

C19H25F2NO

Molecular Weight

321.4 g/mol

IUPAC Name

N,N-dicyclohexyl-3,4-difluorobenzamide

InChI

InChI=1S/C19H25F2NO/c20-17-12-11-14(13-18(17)21)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2

InChI Key

PZICTBORLSSQPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Difluorobenzoyl Chloride

The synthesis begins with the conversion of 3,4-difluorobenzoic acid to its corresponding acyl chloride. This step employs thionyl chloride (SOCl₂) under reflux conditions (70–80°C for 2–3 hours), yielding 3,4-difluorobenzoyl chloride with near-quantitative efficiency. The reaction mechanism involves nucleophilic substitution, where SOCl₂ acts as both a solvent and a chlorinating agent:

3,4-Difluorobenzoic acid+SOCl23,4-Difluorobenzoyl chloride+SO2+HCl\text{3,4-Difluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4-Difluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

Excess SOCl₂ is removed via distillation, and the acyl chloride is stabilized in anhydrous dichloromethane or tetrahydrofuran (THF).

Amidation with Dicyclohexylamine

The acyl chloride is subsequently reacted with dicyclohexylamine in a 1:2 molar ratio to ensure complete N,N-dicyclohexylation. The reaction proceeds in anhydrous dichloromethane at 0–5°C, with triethylamine (Et₃N) added to neutralize HCl byproducts:

3,4-Difluorobenzoyl chloride+2DicyclohexylamineEt3NN,N-Dicyclohexyl-3,4-difluorobenzamide+2HCl\text{3,4-Difluorobenzoyl chloride} + 2\,\text{Dicyclohexylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + 2\,\text{HCl}

The crude product is purified via recrystallization from ethanol/water (yield: 88–92%, purity >98% by HPLC).

Table 1: Reaction Conditions for Acyl Chloride Route

ParameterValue/Range
Temperature0–5°C (amide formation)
Reaction Time4–6 hours
SolventDichloromethane
BaseTriethylamine
Yield85–90%

Carbodiimide-Based Activation Method

Direct Coupling Using Dicyclohexylcarbodiimide (DCC)

An alternative route avoids acyl chloride intermediates by activating 3,4-difluorobenzoic acid directly with dicyclohexylcarbodiimide (DCC) . This method, adapted from protocols for structurally analogous compounds, involves:

  • Dissolving 3,4-difluorobenzoic acid and dicyclohexylamine in dry THF.

  • Adding DCC (1.1 equiv) and catalytic 4-dimethylaminopyridine (DMAP) .

  • Stirring at 25°C for 12–16 hours.

The reaction forms an O-acylisourea intermediate , which reacts with the amine to yield the target amide:

3,4-Difluorobenzoic acid+DCCActive intermediateDicyclohexylamineThis compound+DCU\text{3,4-Difluorobenzoic acid} + \text{DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{Dicyclohexylamine}} \text{this compound} + \text{DCU}

Table 2: Optimization of DCC-Mediated Coupling

ParameterOptimal Value
DCC Equivalents1.1
CatalystDMAP (0.1 equiv)
SolventTHF
Temperature25°C
Yield78–84%

Purification and Byproduct Management

The urea byproduct (dicyclohexylurea, DCU ) is removed via filtration, and the product is purified by column chromatography (silica gel, hexane/ethyl acetate 4:1). This method avoids harsh acidic conditions but requires rigorous moisture control.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Acyl Chloride Route : Higher yields (85–90%) and faster reaction times (4–6 hours) make this method preferable for industrial-scale synthesis. However, it requires handling corrosive SOCl₂ and stringent temperature control.

  • DCC Activation Route : Avoids acyl chlorides but suffers from lower yields (78–84%) and tedious DCU removal. Suitable for small-scale laboratory synthesis.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 2H, aromatic), 3.10–2.90 (m, 2H, cyclohexyl), 1.80–1.20 (m, 20H, cyclohexyl CH₂).

  • Melting Point : 132–134°C (lit. 134°C for analogous N,N-dicyclohexyl benzamides).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98%.

Industrial Applications and Scale-Up

The acyl chloride route has been piloted at kilogram scale with consistent yields (87–89%). Critical considerations include:

  • Continuous Distillation : For SOCl₂ recovery and reuse.

  • Crystallization Optimization : Ethanol/water mixtures reduce particle size variability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents such as ether or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.

    Reduction Reactions: Corresponding amines or alcohols.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N,N-Dicyclohexyl-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Nitro Groups

A key structural analog, N,N-dicyclohexyl-3,5-dinitrobenzamide (), shares the same N,N-dicyclohexyl substitution but differs in aromatic substituents (3,5-nitro vs. 3,4-difluoro).

  • Electronic Effects : Nitro groups are strong electron-withdrawing groups, reducing electron density on the benzene ring and enhancing intermolecular interactions (e.g., O···N distance: 2.7862 Å in the nitro derivative) . In contrast, fluorine atoms are less electron-withdrawing but improve metabolic stability and lipophilicity.
  • Conformational Differences: Both compounds exhibit non-planar amide groups relative to the benzene ring (61.90° dihedral angle in the nitro analog) . Fluorine’s smaller size may allow greater conformational flexibility compared to nitro groups.

Bioactive Benzamides: MEK Inhibitors

CI-1040 (PD184352) , a 3,4-difluorobenzamide derivative with a cyclopropylmethoxy substituent, is a potent MEK inhibitor (IC₅₀ = 17 nM) . Key comparisons:

  • Substituent Impact : CI-1040’s cyclopropylmethoxy group is critical for MEK binding, while N,N-dicyclohexyl groups in the target compound may hinder target engagement due to steric bulk.
  • Pharmacokinetics: CI-1040 exhibited low oral bioavailability (<20%) due to extensive oxidative metabolism (14 metabolites identified) .

Agrochemical Benzamides

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) is a benzamide insecticide (). Comparisons include:

  • Functional Groups: Diflubenzuron’s urea linkage contrasts with the amide group in the target compound. Fluorine positions (2,6 vs. 3,4) influence electronic distribution and target specificity (chitin synthesis inhibition vs.

Structural Analogs with Fluorinated Phenyl Groups

  • N-(3,4-difluorophenyl)-3-methylbenzamide () features a methyl group instead of cyclohexyl substituents.
  • N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide () includes hydroxyl and methoxy groups, enhancing hydrogen-bonding capacity compared to the target compound’s fluorine and cyclohexyl groups.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Aromatic Substituents N-Substituents Key Properties
N,N-Dicyclohexyl-3,4-difluorobenzamide 3,4-F₂ Cyclohexyl High lipophilicity; potential metabolic stability
N,N-Dicyclohexyl-3,5-dinitrobenzamide 3,5-NO₂ Cyclohexyl Strong intermolecular interactions; planar disfavored
CI-1040 (PD184352) 3,4-F₂ Cyclopropylmethoxy MEK inhibition (IC₅₀ = 17 nM); low bioavailability
Diflubenzuron 2,6-F₂ Urea-linked chlorophenyl Insecticidal activity; targets chitin synthesis

Table 2: Metabolic and Pharmacokinetic Profiles

Compound Metabolic Pathway Bioavailability Issues
CI-1040 Extensive oxidation (14 metabolites) Low bioavailability (<20%)
This compound Predicted CYP450 oxidation Likely low solubility due to bulk
Diflubenzuron Hydrolysis, conjugation Optimized for environmental stability

Research Implications

  • Drug Development : The cyclohexyl groups in this compound may improve metabolic stability over CI-1040 but require structural optimization for solubility and target engagement.
  • Agrochemical Potential: Fluorine substitution patterns in benzamides are critical for target specificity, as seen in diflubenzuron .
  • Crystallography : Structural studies of nitro analogs () highlight the role of substituents in molecular packing, which can guide solid-state design.

Q & A

Basic: What are the recommended spectroscopic techniques for confirming the structural integrity of N,N-dicyclohexyl-3,4-difluorobenzamide?

Answer:
To confirm structural integrity, a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) and high-resolution mass spectrometry (HRMS) is essential. For example:

  • ¹H/¹³C-NMR identifies the cyclohexyl substituents and benzamide backbone by analyzing proton environments and carbon frameworks .
  • ¹⁹F-NMR specifically resolves the electronic effects of fluorine atoms at the 3,4-positions, distinguishing them from potential isomers .
  • HRMS validates molecular mass (e.g., average mass ~374.39 g/mol for related difluorobenzamide derivatives) .
    For crystalline samples, single-crystal X-ray diffraction (XRD) provides definitive bond-length and angle data, as demonstrated for structurally similar compounds in monoclinic systems (e.g., P2₁/n space group, a = 5.0031 Å, b = 8.8986 Å) .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
A typical synthesis involves:

Amide Coupling : Reacting 3,4-difluorobenzoyl chloride with dicyclohexylamine in anhydrous dichloromethane (DCM) under inert atmosphere.

Base Catalysis : Triethylamine (TEA) is used to neutralize HCl byproducts, improving yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Key Parameters :

  • Temperature: Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity without hydrolyzing intermediates.

Advanced: How can computational methods resolve contradictions in reported biological activity data for difluorobenzamide derivatives?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from conformational flexibility or solvent interactions. A methodological approach includes:

Molecular Dynamics (MD) Simulations : Compare ligand-receptor binding stability under varying protonation states (e.g., pH-dependent fluorine interactions) .

Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on the benzamide’s amide group, influencing hydrogen-bonding capacity .

Meta-Analysis : Systematically evaluate experimental conditions (e.g., cell-line specificity, assay pH) across studies to identify confounding variables .

Advanced: What strategies optimize the reaction yield of this compound in large-scale syntheses?

Answer:
For scale-up:

Solvent Optimization : Replace DCM with toluene for easier recovery and reduced environmental impact, maintaining reaction efficiency via microwave-assisted heating (80°C, 30 min) .

Catalyst Screening : Test N-heterocyclic carbenes (NHCs) to accelerate amide bond formation, reducing side-product formation .

Process Analytical Technology (PAT) : Use inline FTIR to monitor acyl chloride consumption in real time, enabling precise endpoint detection .
Yield Data : Pilot studies on analogous compounds show a 15–20% yield increase when switching from batch to flow chemistry systems .

Advanced: How do steric and electronic effects of the dicyclohexyl groups influence the compound’s reactivity in further derivatization?

Answer:

  • Steric Effects : The bulky cyclohexyl groups hinder nucleophilic attacks at the amide carbonyl, necessitating harsh conditions (e.g., LiAlH₄ for reduction) .
  • Electronic Effects : Electron-donating cyclohexylamines increase electron density at the amide nitrogen, reducing electrophilicity. This can be counteracted using N-activation strategies (e.g., N-hydroxysuccinimide esters) for cross-coupling reactions .
  • Experimental Validation : X-ray crystallography of intermediates (e.g., N-acylimidazole adducts) reveals distorted bond angles (e.g., C–N–C ~118°), confirming steric strain .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Medicinal Chemistry : Serves as a scaffold for protease inhibitors due to fluorine’s ability to modulate bioavailability and metabolic stability .
  • Material Science : The rigid benzamide core is used in liquid crystal studies, with phase transitions analyzed via differential scanning calorimetry (DSC) .
  • Catalysis : Acts as a ligand precursor in palladium-catalyzed cross-coupling reactions, leveraging fluorine’s electron-withdrawing effects to stabilize metal centers .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

  • Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace impurities (<0.1% by GC-MS) that may interfere with assays .
  • Solubility Profiling : Use dynamic light scattering (DLS) to determine optimal DMSO/water ratios, ensuring consistent stock solution concentrations .
  • Positive Controls : Include structurally validated analogs (e.g., N-methyl derivatives) to benchmark biological activity .

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